![molecular formula C16H17F3N6 B2542106 2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2198093-15-9](/img/structure/B2542106.png)
2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C16H17F3N6 and its molecular weight is 350.349. The purity is usually 95%.
BenchChem offers high-quality 2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nonlinear Optical (NLO) Applications
Pyrimidine derivatives, including thiopyrimidine compounds, have shown promising applications in nonlinear optics (NLO) due to their electronic and structural properties. Studies have demonstrated that specific pyrimidine derivatives exhibit considerable NLO activity, making them suitable for optoelectronic applications. The research focused on the structural parameters, electronic, and NLO properties, using density functional theory (DFT) and time-dependent DFT (TDDFT) analyses, showing their potential in high-tech optoelectronic devices (Hussain et al., 2020).
Synthetic Pathways and Medicinal Chemistry
Pyrimidine cores are extensively used in medicinal chemistry due to their broad synthetic applications and bioavailability. A review covering synthetic pathways employed for developing substituted pyrimidines and their applications in creating lead molecules for the pharmaceutical industry emphasizes the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds. This showcases the versatility of pyrimidine derivatives in drug development (Parmar, Vala, & Patel, 2023).
Biological Evaluation and Antimicrobial Activity
Research on pyrimidine derivatives also extends to their biological evaluation, where novel Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids have been investigated for their potential as antibacterial and antitumor agents. This highlights the antimicrobial and antitumor potential of pyrimidine-based compounds, suggesting their usefulness in developing new therapeutic agents (Alwan, Al Kaabi, & Hashim, 2014).
Antiviral Research
In the context of antiviral research, novel pyrimidine thioglycosides were synthesized and evaluated in vitro against SARS-COV-2 and Avian Influenza H5N1 virus strains, demonstrating that some compounds possess interesting antiviral activity. This indicates the potential of pyrimidine derivatives in addressing viral infections, including those caused by highly pathogenic viruses (Abu-Zaied, Elgemeie, & Mahmoud, 2021).
Propiedades
IUPAC Name |
2-(6-methylpyrimidin-4-yl)-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N6/c1-10-4-14(22-9-21-10)24-5-11-7-25(8-12(11)6-24)15-20-3-2-13(23-15)16(17,18)19/h2-4,9,11-12H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMUHSUOGOEUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)C4=NC=CC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

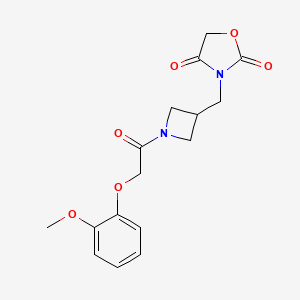
![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2542025.png)
![Oxolan-2-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2542026.png)
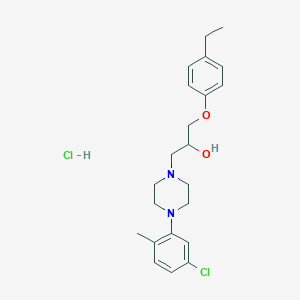
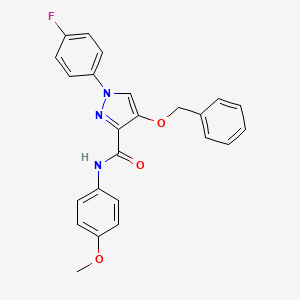
![6-Phenyl-2-[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2542032.png)

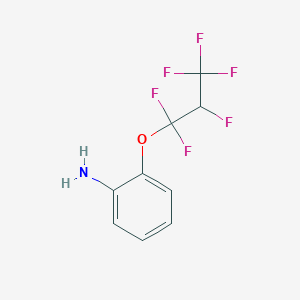
![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-diene](/img/structure/B2542036.png)
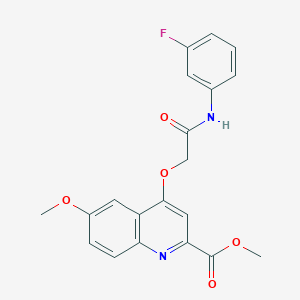
![(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B2542041.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2542045.png)
